2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-22-17(10-13-6-2-3-7-14(13)11-17)12-19-23(20,21)16-9-5-4-8-15(16)18/h2-9,19H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAVVBLZMYBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro group and a methoxy-substituted indene moiety, suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
The chemical structure is characterized by the presence of:
- A chlorine atom on the benzene ring.
- A methoxy group attached to the indene structure.
- A sulfonamide functional group , which is known for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of sulfonamide derivatives. The compound has shown significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.025 mg/mL |
| Candida albicans | 0.030 mg/mL |
The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer):
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| HepG2 | 8.7 |
The compound's ability to disrupt microtubule dynamics has been suggested as a potential mechanism for its anticancer effects .
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 38% |
| IL-1 beta | 50% |
These findings suggest that the compound could be useful in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various sulfonamide derivatives found that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the benzene ring in modulating activity .
- Anticancer Research : Another research project focused on the evaluation of sulfonamide derivatives against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxic effects, supporting further investigation into this class of compounds for cancer therapy .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the indenyl group, sulfonamide benzene ring, and side chains. These variations influence physicochemical properties and reactivity:
Physicochemical Properties
Notes:
Electronic and Stereochemical Effects
- Methoxy Group : The target compound’s methoxy substituent likely reduces acidity compared to thiocyanato analogs, favoring lipophilicity.
- Stereochemical Outcomes: Asymmetric synthesis methods (e.g., 3aa, 3ja) achieve high er values, suggesting the target compound could be similarly optimized using chiral organocatalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
